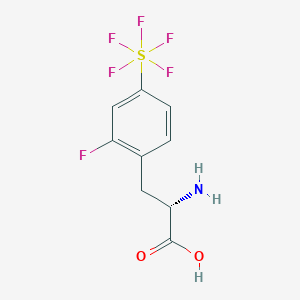
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine is a fluorinated amino acid derivative characterized by the presence of a pentafluorosulfanyl group (-SF5) and a fluorine atom on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine typically involves multiple steps, starting with the preparation of the pentafluorosulfanyl group. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzene is reacted with a pentafluorosulfanyl anion source
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom and the pentafluorosulfanyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Electrophilic substitution may involve Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study protein interactions and enzyme activities due to its unique structural features.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its molecular targets and pathways. The fluorine and pentafluorosulfanyl groups can influence the compound's binding affinity to biological targets, potentially altering enzyme activities or receptor interactions. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine
2-Fluoro-4-(pentafluoroethyl)-DL-phenylalanine
2-Fluoro-4-(heptafluoropropyl)-DL-phenylalanine
Uniqueness: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric properties compared to other fluorinated phenylalanine derivatives. This can lead to distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSFGUGVVDWOJU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














